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molecular formula C9H5F3 B1350642 1-Ethynyl-3-(trifluoromethyl)benzene CAS No. 705-28-2

1-Ethynyl-3-(trifluoromethyl)benzene

Cat. No. B1350642
M. Wt: 170.13 g/mol
InChI Key: PAHXLHWOHJTWRU-UHFFFAOYSA-N
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Patent
US09439890B2

Procedure details

To a solution of trimethyl((3-(trifluoromethyl)phenyl)ethynyl)silane (0.500 g, 2.06 mmol) in ethanol (10 mL) was added potassium carbonate (0.253 g, 1.8 mmol) and the reaction mixture was stirred at RT for 18 h. The reaction mass was quenched in water, neutralized with dil. HCl and extracted with hexane and concentrated to afford 0.200 g of the crude product which was further purified by column chromatography using silica (60-120 mesh) eluting with pet. ether to afford 0.500 g of pure product. 1H NMR (300 MHz, DMSO d6): δ 4.41 (s, 1H), 7.64 (d, J=7.5 Hz, 1H), 7.77-7.81 (m, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.253 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]#[C:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[C:4]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:12])([F:13])[F:14])[CH:6]=1)#[CH:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C[Si](C#CC1=CC(=CC=C1)C(F)(F)F)(C)C
Name
Quantity
0.253 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mass was quenched in water
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford 0.200 g of the crude product which
CUSTOM
Type
CUSTOM
Details
was further purified by column chromatography
WASH
Type
WASH
Details
eluting with pet. ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#C)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 142.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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